2,2'-[(1-Phenylethyl)imino]diethanol
Description
Structure
3D Structure
Properties
CAS No. |
46407-94-7 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(1-phenylethyl)amino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-11(12-5-3-2-4-6-12)13(7-9-14)8-10-15/h2-6,11,14-15H,7-10H2,1H3 |
InChI Key |
PRHRISUFQISTKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CCO)CCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,2 1 Phenylethyl Imino Diethanol and Its Derivatives
Direct Synthesis Approaches to 2,2'-[(1-Phenylethyl)imino]diethanol
The direct formation of the this compound structure can be achieved through several established synthetic organic chemistry pathways. The most common methods involve forming the carbon-nitrogen bond between the 1-phenylethyl group and the diethanolamine (B148213) moiety.
Reductive Amination Strategies and Process Optimization
Reductive amination is a widely utilized and highly efficient method for the formation of C-N bonds. This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, this strategy can be envisioned through two primary pathways:
Reaction of Diethanolamine with Acetophenone: In this approach, diethanolamine is reacted with acetophenone. The initial reaction forms a carbinolamine intermediate which then dehydrates to an enamine or an iminium ion. This intermediate is subsequently reduced by a suitable hydride agent to yield the final product.
Reaction of 1-Phenylethylamine (B125046) with a Diethanolamine Precursor: Alternatively, 1-phenylethylamine can be reacted with a carbonyl-containing precursor of diethanolamine, followed by reduction.
Process optimization is crucial for maximizing yield and purity. Key parameters include the choice of reducing agent, pH control, and solvent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the iminium ion over the starting carbonyl compound. Maintaining a slightly acidic pH (typically 4-5) facilitates the formation of the iminium ion intermediate while avoiding excessive side reactions.
| Reactant 1 | Reactant 2 | Key Intermediate | Common Reducing Agents | Typical Conditions |
| Diethanolamine | Acetophenone | Iminium Ion | NaBH(OAc)₃, NaBH₃CN | Methanol or Dichloromethane, pH 4-5 |
| 1-Phenylethylamine | 2,2'-Oxybis-acetaldehyde | Iminium Ion | H₂/Pd-C, NaBH₄ | Varies with reducing agent |
This table illustrates potential components for the reductive amination synthesis of this compound.
Nucleophilic Substitution and Addition Pathways
Nucleophilic substitution reactions provide another direct route to this compound. These methods rely on the nucleophilicity of the amine nitrogen.
N-Alkylation of Diethanolamine: This is a classical approach where diethanolamine acts as a nucleophile, attacking an electrophilic 1-phenylethyl derivative. A common substrate is 1-phenylethyl chloride or bromide. The reaction is typically carried out in the presence of an acid acceptor, such as a tertiary amine (e.g., triethylamine) or an inorganic base, to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature is critical to control the reaction rate and minimize side reactions like elimination.
Reaction of 1-Phenylethylamine with Ethylene (B1197577) Oxide: This pathway involves the nucleophilic attack of 1-phenylethylamine on the epoxide ring of ethylene oxide. The reaction proceeds via a ring-opening mechanism. To form the diethanolamine structure, two sequential additions of ethylene oxide molecules are required. The first addition yields 2-[(1-phenylethyl)amino]ethanol, which then acts as a nucleophile for the second addition. This reaction is typically performed under controlled temperature and pressure conditions.
Stereoselective and Asymmetric Synthesis of Chiral Analogs
The 1-phenylethyl group in this compound contains a stereocenter. Consequently, the synthesis of enantiomerically pure or enriched chiral analogs is a key consideration, often accomplished by leveraging the principles of asymmetric synthesis.
Utilization of Chiral Auxiliaries and Catalysts in Diethanolamine Synthesis
The most direct method to synthesize a chiral analog of this compound is to use an enantiomerically pure starting material. (R)- or (S)-1-phenylethylamine are readily available and inexpensive chiral sources. In this context, the 1-phenylethylamine itself acts as a chiral auxiliary, guiding the formation of the final product with a defined stereochemistry at the benzylic carbon.
By employing either (R)- or (S)-1-phenylethylamine in the synthetic routes described in section 2.1 (reductive amination or nucleophilic substitution), the corresponding enantiomerically pure (R)- or (S)-2,2'-[(1-phenylethyl)imino]diethanol can be prepared.
While not strictly necessary if a chiral starting material is used, the broader field of asymmetric synthesis often employs chiral catalysts to induce enantioselectivity when reacting achiral precursors. For instance, asymmetric reductive amination can be achieved using chiral catalysts that deliver a hydride to one face of the imine intermediate preferentially.
Diastereoselective Control and Enantioselective Induction in Compound Formation
Diastereoselective control becomes relevant if a second stereocenter is introduced into the molecule. For example, if a substituted oxirane (e.g., propylene (B89431) oxide) were used instead of ethylene oxide, the product would have two stereocenters, leading to the possibility of diastereomers. In such cases, the existing stereocenter on the 1-phenylethylamine can influence the stereochemical outcome of the nucleophilic attack on the epoxide, a phenomenon known as substrate-controlled diastereoselection. The inherent chirality of the amine can direct the incoming group to a specific face, leading to the preferential formation of one diastereomer over the other.
Derivatization and Functionalization Strategies of the Core Structure
The core structure of this compound possesses two primary sites for further chemical modification: the two terminal hydroxyl (-OH) groups and the tertiary amine nitrogen. These functional groups allow for a wide range of derivatization reactions.
Reactions at the Hydroxyl Groups: The two primary alcohol functionalities can undergo common transformations such as:
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base to form esters.
Etherification: Conversion into ethers, for example, through Williamson ether synthesis or benzylation using benzyl (B1604629) bromide. Benzylation of N,N-disubstituted ethanolamines has been used to improve their analytical properties for gas chromatography-mass spectrometry (GC-MS).
Tosylation: Reaction with tosyl chloride to form tosylates, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Reactions at the Tertiary Amine: The tertiary amine nitrogen can be:
Oxidized: Treatment with an oxidizing agent like hydrogen peroxide or a peroxy acid can form the corresponding N-oxide.
Quaternized: Reaction with an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt.
The derivatization of the core structure is valuable for modifying its physical and chemical properties, such as solubility, and for preparing more complex molecules.
| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |
| Hydroxyl (-OH) | Esterification | Acyl Chloride/Anhydride (B1165640) | Ester |
| Hydroxyl (-OH) | Etherification | Benzyl Bromide, Base | Benzyl Ether |
| Hydroxyl (-OH) | Tosylation | Tosyl Chloride, Pyridine | Tosylate |
| Tertiary Amine (N) | Oxidation | H₂O₂, m-CPBA | N-Oxide |
| Tertiary Amine (N) | Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |
This table summarizes common derivatization strategies for the this compound core structure.
Chemical Modifications of Hydroxyl Functionalities
The two primary alcohol groups in this compound are susceptible to a variety of chemical modifications, most notably esterification and etherification reactions. These transformations are fundamental in altering the polarity, solubility, and reactivity of the parent molecule.
Esterification: The hydroxyl groups can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid or base catalyst. For instance, the reaction with fatty acids can yield amphiphilic molecules with surfactant properties. While specific studies on the esterification of this compound are not extensively documented in publicly available literature, the principles of esterification of N-alkyldiethanolamines are well-established. The reaction of diethanolamine derivatives with carboxylic acids or their activated forms leads to the formation of the corresponding diesters. The choice of acylating agent and reaction conditions can be tailored to control the degree of esterification.
Etherification: The formation of ether linkages from the hydroxyl groups of this compound can be achieved through reactions such as the Williamson ether synthesis. This involves the deprotonation of the hydroxyl groups with a strong base to form alkoxides, which then act as nucleophiles to displace a leaving group from an alkyl halide. This method allows for the introduction of a wide variety of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.
Table 1: Representative Chemical Modifications of Hydroxyl Functionalities in Diethanolamine Derivatives
| Product Name | Reactants | Reaction Type | Key Findings/Yield |
| N-Palmitoyl diethanolamine | Palmitic acid, Diethanolamine | Amidation/Esterification | Acid number of 40.67 and saponification number of 36.47 achieved under optimized conditions. arpnjournals.org |
| N-Lauroyl diethanolamine | Lauric acid, Diethanolamine | Amidation/Esterification | Resulted in an acid number of 47.41 and a saponification number of 23.84. arpnjournals.org |
| N-Stearoyl diethanolamine | Stearic acid, Diethanolamine | Amidation/Esterification | Achieved a low acid number of 22.44 and a saponification number of 7.01. arpnjournals.org |
| Di(ethylene glycol) ether derivative | Diethanolamine derivative, Ethylene oxide | Ethoxylation | A common industrial process to produce polyether polyols for various applications. |
Note: The data presented is based on analogous reactions with diethanolamine and its derivatives due to the limited specific data on this compound.
Transformations Involving the Tertiary Amine Moiety
The tertiary amine in this compound is a key reactive center, enabling transformations such as quaternization and oxidation to form N-oxides. These modifications introduce a positive charge or a polar N-O bond, respectively, significantly impacting the molecule's properties and potential applications.
Quaternization: The lone pair of electrons on the nitrogen atom allows for the reaction with alkyl halides to form quaternary ammonium salts. This process, known as quaternization, results in a permanently positively charged nitrogen atom, independent of pH. The quaternization of tertiary amines is a well-established reaction, and the rate and extent of the reaction depend on the nature of the alkyl halide and the reaction conditions. For instance, the quaternization of N-methyldiethanolamine has been utilized in the synthesis of polyurethane cationomers. researchgate.net These cationic polymers exhibit interesting properties for applications such as coatings and dispersions.
N-Oxide Formation: The tertiary amine can be oxidized to its corresponding N-oxide using various oxidizing agents, such as hydrogen peroxide or peroxy acids. The resulting N-oxide introduces a highly polar N+-O- bond, which can alter the molecule's solubility and its ability to participate in hydrogen bonding. The oxidation of tertiary amines is a common transformation in organic synthesis. asianpubs.org For example, the oxidation of N,N-dimethylbenzylamine N-oxide has been studied to understand the selectivity of dealkylation reactions. rsc.org
Table 2: Representative Transformations of the Tertiary Amine Moiety in N-Alkyldiethanolamine Analogues
| Transformation | Reactants | Product Type | Key Research Findings |
| Quaternization | N-methyldiethanolamine, 4,4'-Methylenebis(phenyl isocyanate), Polyoxypropylene glycol, 1-Bromoalkanes | Polyurethane Cationomer | Stable aqueous dispersions were formed, and the resulting polymer coatings exhibited varying surface energies based on the alkyl chain length of the quaternizing agent. researchgate.net |
| N-Oxidation | N,N-Dimethylbenzylamine, Oxidizing agent | Amine N-oxide | The reaction with sulfur dioxide showed different selectivity in dealkylation compared to acetic anhydride or trifluoroacetic anhydride. rsc.org |
| Quaternization | N-methyl-N,N-diethanolamine distearate, Dimethylsulfate | Quaternary ammonium methyl sulfate | A solvent-free, high-temperature quaternization process was developed, proving to be an efficient exothermic reaction. google.com |
Note: The data is derived from studies on structurally related N-alkyldiethanolamines to provide insights into the potential transformations of this compound.
Preparation of Macrocyclic and Polymeric Derivatives
The bifunctional nature of this compound, possessing both nucleophilic hydroxyl groups and a tertiary amine, makes it a valuable building block for the synthesis of macrocyclic and polymeric structures.
Macrocyclic Derivatives: The reaction of N-substituted diethanolamines with di-electrophiles, such as diacyl chlorides or dihalides, can lead to the formation of macrocyclic compounds like crown ethers or their aza-analogs. nih.govnih.gov These reactions are typically performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The resulting macrocycles can exhibit selective ion-binding properties, a characteristic feature of crown ethers. The synthesis of aza-crown ethers often involves the acylation of the amino groups of a pre-formed macrocycle or the direct cyclization of a diethanolamine derivative with a suitable linking agent. nih.gov
Polymeric Derivatives: The diol functionality of this compound allows for its incorporation into condensation polymers such as polyesters and polyurethanes. In the synthesis of polyurethanes, the diol acts as a chain extender, reacting with diisocyanates to form the characteristic urethane (B1682113) linkages. The presence of the tertiary amine in the polymer backbone can be further exploited for post-polymerization modifications, such as quaternization to create cationic polymers. researchgate.net These materials find applications in various fields, including coatings, adhesives, and biomedical materials.
Table 3: Examples of Macrocyclic and Polymeric Derivatives from N-Substituted Diethanolamines
| Derivative Type | Monomers/Precursors | Polymer/Macrocycle Class | Key Features and Applications |
| Polyurethane Cationomer | N-methyldiethanolamine, 4,4'-Methylenebis(phenyl isocyanate), Polyoxypropylene glycol | Polyurethane | Forms stable aqueous dispersions; used for surface coatings with controlled polarity. researchgate.net |
| Aza-crown ether | Diaza-crown ether, Adamantane-1-carbonyl chloride | Adamantyl-substituted aza-crown ether | Synthesized via acylation of the macrocyclic amine groups; evaluated for biological activity. nih.gov |
| Polyester | Diacid or diester, N-alkyldiethanolamine | Polyester with tertiary amine groups | The tertiary amine can act as an internal catalyst for the polymerization and can be quaternized to modify properties. |
Based on a thorough search of available scientific literature, detailed experimental data specifically for the compound This compound (CAS No: 67911-66-8) is not available in the public domain. Research articles containing specific high-resolution NMR spectra, vibrational spectroscopy (IR/Raman) data, mass spectrometry fragmentation analysis, or X-ray crystallographic structures for this exact molecule or its complexes could not be located.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested under the specified outline. The creation of such content without published, verifiable data would be speculative and would not meet the required standards of scientific accuracy.
To fulfill the user's request, published studies on this compound are necessary. The required information would typically be found in chemical synthesis and characterization studies, coordination chemistry journals, or spectroscopic analysis publications. Without such foundational data, the sections on stereochemical assignments, conformational studies, bond analysis, and intermolecular interactions cannot be addressed.
Advanced Structural Elucidation and Conformational Analysis
Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination
Chiroptical spectroscopy involves the differential interaction of chiral molecules with left- and right-circularly polarized light. This interaction provides unique information about the three-dimensional arrangement of atoms in a molecule.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference versus wavelength. For 2,2'-[(1-Phenylethyl)imino]diethanol, one would expect to observe a CD spectrum with characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores, primarily the phenyl group.
Theoretically, the enantiomers of this compound would produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture (50:50 of each enantiomer) would be CD-inactive. To determine the enantiomeric excess of a sample of this compound, a calibration curve would be constructed by plotting the CD intensity at a specific wavelength for samples of known enantiomeric composition.
Hypothetical Data Table for CD Analysis:
| Enantiomeric Excess (%) | Expected CD Signal Intensity (mdeg) at λmax |
| 100 | [Value A] |
| 75 | [0.75 * Value A] |
| 50 | [0.50 * Value A] |
| 25 | [0.25 * Value A] |
| 0 | 0 |
| -25 | [-0.25 * Value A] |
| -50 | [-0.50 * Value A] |
| -75 | [-0.75 * Value A] |
| -100 | [-Value A] |
This table is illustrative and does not represent actual experimental data.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows this rotation versus wavelength. Similar to CD, the shape and sign of the ORD curve, particularly around the wavelengths of absorption (the Cotton effect), are characteristic of a specific enantiomer.
ORD can be used to determine the absolute configuration of a chiral center by comparing the experimental ORD curve with those of structurally related compounds with known absolute configurations. For this compound, the ORD spectrum would be analyzed, and the sign of the Cotton effect associated with the phenyl chromophore would be used to assign the R or S configuration at the chiral carbon of the phenylethyl group.
Hypothetical Data Table for ORD Analysis:
| Wavelength (nm) | Specific Rotation (°) for (R)-enantiomer | Specific Rotation (°) for (S)-enantiomer |
| 600 | [Value B] | [-Value B] |
| 500 | [Value C] | [-Value C] |
| 400 | [Value D] | [-Value D] |
| 300 | [Value E] | [-Value E] |
| 250 | [Peak/Trough F] | [-Peak/Trough F] |
This table is illustrative and does not represent actual experimental data.
While the principles of these techniques are well-established, the absence of specific research on this compound prevents the presentation of actual research findings, data tables, and detailed analysis as outlined in the initial request. Further empirical research or computational modeling would be required to generate the specific chiroptical data for this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure and energy.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is particularly valuable for its balance of accuracy and computational efficiency, making it suitable for molecules of the size of 2,2'-[(1-Phenylethyl)imino]diethanol. nrel.gov
DFT calculations can be used to determine the molecule's ground-state electronic structure, including the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. researchgate.net A large gap implies high stability, while a small gap suggests the molecule is more reactive. researchgate.net
Reactivity can be further quantified using conceptual DFT descriptors, which are derived from changes in energy with respect to the number of electrons. nih.gov These descriptors predict the most likely sites for electrophilic, nucleophilic, or radical attack. nih.gov Key global reactivity descriptors include chemical hardness (η), which measures resistance to charge transfer, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. researchgate.net
Thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy can also be calculated to assess the relative stability of different isomers or conformers of the molecule. jocpr.com
Table 1: Illustrative Global Reactivity Descriptors for this compound Calculated via DFT
| Parameter | Symbol | Value (Illustrative) | Description |
| HOMO Energy | EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | ELUMO | -0.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | 5.7 eV | Indicator of chemical stability and reactivity. |
| Chemical Hardness | η | 2.85 eV | Resistance to change in electron distribution. |
| Electronegativity | χ | 3.35 eV | Measure of the power of an atom or group to attract electrons. |
| Electrophilicity Index | ω | 1.97 eV | A measure of the stabilization in energy when the system acquires additional electronic charge. |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy, often referred to as "benchmark quality" predictions. nih.gov
For this compound, high-accuracy ab initio calculations are valuable for:
Energetics: Determining precise relative energies between different conformers to identify the most stable three-dimensional structures. This is crucial as the molecule's shape influences its biological and chemical activity.
Spectroscopic Predictions: Providing highly accurate predictions of spectroscopic properties that can be directly compared with experimental data to confirm structural assignments. nih.gov
Benchmarking: The results from these high-level calculations can serve as a reference to validate the accuracy of more computationally efficient methods like DFT for this specific molecular system.
The trade-off between accuracy and computational cost is a significant consideration. While a method like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" for its accuracy, its application may be limited to smaller fragments of the molecule or used in conjunction with more efficient methods. rsc.org
Table 2: Hypothetical Comparison of Relative Conformer Energies (kJ/mol) for this compound
| Conformer | DFT (B3LYP/6-31G*) | Ab Initio (CCSD(T)/cc-pVTZ) |
| A (Global Minimum) | 0.00 | 0.00 |
| B | 5.21 | 4.88 |
| C | 8.93 | 8.15 |
Note: This table presents a hypothetical scenario comparing the relative energies of three possible conformers as calculated by a common DFT method and a high-level ab initio method.
Computational methods are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict key spectroscopic parameters.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. d-nb.info This involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. Predicted spectra can aid in the assignment of experimental peaks, especially for complex molecules with overlapping signals. modgraph.co.uk
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding intensities. nih.gov These predicted frequencies, when properly scaled to account for systematic errors, can be matched with experimental spectra to identify characteristic functional group vibrations (e.g., O-H stretch, C-N stretch, aromatic C-H bends) and confirm the molecule's structure.
Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | Predicted Shift (ppm) | Experimental Shift (ppm) |
| -OH | 3.5 | 3.4 |
| Phenyl-H (ortho) | 7.3 | 7.2 |
| Phenyl-H (meta) | 7.4 | 7.3 |
| Phenyl-H (para) | 7.2 | 7.1 |
| -CH (phenylethyl) | 3.8 | 3.7 |
Note: Values are for illustrative purposes to show the typical correlation between predicted and experimental data.
Molecular Dynamics Simulations and Conformational Searching
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations provide a detailed view of molecular flexibility, conformational changes, and interactions with the environment, such as a solvent. mdpi.com
This compound possesses significant conformational flexibility due to several rotatable single bonds, particularly around the C-C and C-N bonds of the diethanolamino side chains and the phenylethyl group. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the pathways for interconversion between them. nih.gov
By simulating the molecule's trajectory over nanoseconds or longer, it is possible to:
Identify the most populated conformational states.
Analyze the range of motion for different parts of the molecule, such as the flexibility of the ethanol (B145695) arms.
Determine intramolecular interactions, such as potential hydrogen bonding between the hydroxyl groups and the nitrogen atom, which can stabilize certain conformations.
This information is critical for understanding how the molecule might adapt its shape to bind to a biological target or participate in a chemical reaction.
The surrounding environment, particularly the solvent, can have a profound impact on a molecule's structure and behavior. frontiersin.org Computational models can account for these solvent effects in two primary ways:
Implicit Solvation: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize or destabilize different charge distributions and conformations.
Explicit Solvation: The solvent molecules (e.g., water) are individually included in the simulation box. researchgate.net This method is more computationally intensive but provides a more realistic picture of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net These specific interactions can significantly alter conformational preferences compared to the gas phase. frontiersin.org
Table 4: Hypothetical Relative Energy (kJ/mol) of Conformers in Different Environments
| Conformer | Gas Phase (No Solvent) | Implicit Water Model |
| A (Compact) | 0.00 | 3.5 |
| B (Extended) | 2.1 | 0.00 |
Note: This illustrative table shows how a compact conformer might be favored in the gas phase, while an extended conformer becomes more stable in a polar solvent that can solvate the hydroxyl groups more effectively.
Structure-Reactivity Relationship Predictions and Mechanistic Insights
Transition State Analysis for Reaction Pathways
Transition state theory is a cornerstone of computational reaction dynamics, allowing for the elucidation of reaction mechanisms and the prediction of reaction rates. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, which proceeds through a high-energy species known as the transition state.
For a molecule like this compound, transition state analysis could be employed to study a variety of potential reactions. For instance, in its role as a catalyst or a reactant in organic synthesis, computational models could predict the stereochemical outcome of reactions. By calculating the energy barriers for the formation of different stereoisomers, researchers can understand and predict which product is more likely to form. This type of analysis is crucial in fields like asymmetric synthesis, where controlling the chirality of a molecule is paramount. The calculations would involve sophisticated quantum mechanical methods, such as Density Functional Theory (DFT), to accurately model the electronic structure of the transition state.
Ligand Binding Energetics and Selectivity Studies in Coordination Chemistry
The diethanolamine (B148213) backbone and the chiral phenylethyl group of this compound make it an interesting candidate as a ligand in coordination chemistry. Computational methods are invaluable for predicting how this ligand will interact with different metal centers.
Ligand binding energetics calculations can determine the stability of the resulting metal complexes. These calculations provide the binding energy, which is the energy released when the ligand coordinates to the metal ion. A higher binding energy indicates a more stable complex. Furthermore, these studies can predict the selectivity of the ligand for different metal ions. By comparing the binding energies of this compound with various metals, it is possible to determine which metal will form the most stable complex. This is particularly important in applications such as metal sequestration, catalysis, and the design of metal-based drugs. The steric and electronic effects of the phenylethyl group would be a key focus of such studies, as they would significantly influence the geometry and stability of the coordinated complex.
Frontier Molecular Orbital (FMO) Analysis and Chemical Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry that simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.
For this compound, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The HOMO, being the orbital from which the molecule is most likely to donate electrons, indicates the regions of nucleophilicity. Conversely, the LUMO, the orbital to which the molecule is most likely to accept electrons, indicates the regions of electrophilicity. The energy gap between the HOMO and LUMO is also a crucial chemical descriptor, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.
Various other chemical descriptors can be derived from computational calculations to provide a more quantitative understanding of reactivity. These include:
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Global Hardness (η): Measures the resistance to change in the electron distribution.
Global Softness (S): The reciprocal of global hardness, indicating the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the external environment.
These descriptors, calculated using the energies of the frontier orbitals, would allow for a comprehensive a priori assessment of the chemical behavior of this compound.
Below is an interactive table summarizing the key computational analyses and the insights they would provide for this compound.
| Computational Method | Key Parameters Calculated | Insights Gained |
| Transition State Analysis | Activation Energies, Transition State Geometries | Prediction of reaction rates, elucidation of reaction mechanisms, understanding of stereoselectivity. |
| Ligand Binding Energetics | Binding Energies, Coordination Geometries | Assessment of metal complex stability, prediction of selectivity for different metal ions. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO Energy, LUMO Energy, HOMO-LUMO Gap | Identification of nucleophilic and electrophilic sites, prediction of chemical reactivity and kinetic stability. |
| Chemical Descriptor Calculations | Chemical Potential (μ), Global Hardness (η), Global Softness (S), Electrophilicity Index (ω) | Quantitative prediction of reactivity, stability, and the nature of chemical interactions. |
Coordination Chemistry and Ligand Design
Chelation Behavior of 2,2'-[(1-Phenylethyl)imino]diethanol as a Ligand
The chelation of this compound is governed by the presence of three potential donor atoms: the tertiary amine nitrogen and the two hydroxyl oxygens. This arrangement allows the molecule to act as a tripodal ligand, capable of binding to a metal center in a tridentate fashion. The chiral center on the phenylethyl group introduces stereochemical constraints that are crucial for asymmetric applications.
Complexes of transition metals with ligands containing O and N donor atoms are of special interest due to the diverse ways they can bond with metal ions. orientjchem.org The nitrogen and oxygen atoms in this compound are effective donors for a range of transition metals. The formation of stable complexes with metals such as iron, cobalt, nickel, and copper is highly probable, often resulting in octahedral or square-pyramidal geometries depending on the metal's coordination preferences and the presence of other ligands. nih.govresearchgate.net
For instance, cobalt(II), nickel(II), and copper(II) readily form complexes with Schiff base ligands containing phenolic oxygen and azomethine nitrogen donors. nih.govmdpi.com It is expected that this compound would coordinate similarly. Ruthenium complexes, particularly with chiral amino alcohol ligands, are well-documented and are often synthesized from precursors like [RuCl2(p-cymene)]2. nih.gov The reaction typically involves the coordination of the nitrogen and oxygen atoms to the ruthenium center, displacing other ligands to form a stable chiral catalyst. nih.govfigshare.com
The synthesis of these complexes generally involves reacting a salt of the desired metal (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent. The stoichiometry of the resulting complex, typically 1:1 or 1:2 metal-to-ligand ratio, depends on the coordination number of the metal and the steric bulk of the ligand. researchgate.netmdpi.com
The structure of this compound allows for several coordination modes, although a tridentate (N,O,O) fashion is most likely. In this mode, the central nitrogen and the two hydroxyl oxygens bind to a single metal center, forming two stable five-membered chelate rings. This tripodal coordination imparts significant stability to the resulting metal complex.
The denticity can be influenced by the reaction conditions, particularly pH. In neutral or basic media, the hydroxyl groups can be deprotonated to form more strongly donating alkoxide donors. This deprotonation enhances the stability of the metal-oxygen bond. In acidic conditions, the hydroxyl groups may remain protonated and coordinate as neutral donors, or the nitrogen atom could be protonated, potentially preventing coordination altogether. In some cases, the ligand might act in a bidentate (N,O) fashion if one of the hydroxyl arms is sterically hindered or remains protonated.
The coordination of the chiral ligand to a metal can create a new stereogenic center at the metal itself, a phenomenon known as "chiral-at-metal." dicp.ac.cn The fixed configuration of the ligand's chiral carbon directs the spatial arrangement of the other ligands around the metal, leading to the preferential formation of one diastereomer of the complex over another. For example, in octahedral complexes, the chiral ligand can control the arrangement of other ligands, leading to a specific helical twist (Δ or Λ configuration). This diastereoselective synthesis is critical for creating effective asymmetric catalysts, where the chiral environment around the metal dictates the stereochemical outcome of the catalytic reaction. researchgate.net
Catalytic Applications of Metal Complexes Derived from the Compound
The combination of a stable chelate structure and a defined chiral environment makes metal complexes of this compound promising candidates for various catalytic applications, particularly in asymmetric synthesis and polymerization.
Chiral amino alcohol ligands are highly effective in a range of enantioselective transformations, most notably in the asymmetric transfer hydrogenation (ATH) of ketones and imines. Ruthenium complexes derived from chiral amino alcohols are particularly efficient catalysts for these reactions, converting prochiral ketones into chiral secondary alcohols with high yields and enantioselectivities. nih.gov
In a typical Ru-catalyzed ATH reaction, the catalyst, formed in situ from a ruthenium precursor and the chiral ligand, facilitates the transfer of hydrogen from a hydrogen donor (like isopropanol) to the substrate. The chiral environment created by the this compound ligand would control the facial selectivity of hydride delivery to the prochiral ketone or imine, resulting in one enantiomer of the product being formed preferentially. The effectiveness of such catalysts often depends on the structural rigidity and steric properties of the ligand. nih.gov
| Substrate (Ketone) | Analogous Chiral Ligand | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
|---|---|---|---|---|---|
| Acetophenone | (1S,2R)-1-Amino-2-indanol | >99 | 81 | R | nih.gov |
| Propiophenone | (1S,2R)-1-Amino-2-indanol | 98 | 82 | R | nih.gov |
| Acetophenone | (S)-N-(2-Hydroxy-1,2-diphenylethyl)-2-aminopyridine | 98 | 95 | R | |
| 1-Indanone | (S)-N-(2-Hydroxy-1,2-diphenylethyl)-2-aminopyridine | >99 | 94 | R |
Late transition metal complexes, particularly those of iron and cobalt with imine-containing ligands, have emerged as important catalysts for olefin polymerization. These catalysts can produce a range of polyethylenes, from linear high-density polyethylene (B3416737) to branched elastomers. The electronic and steric properties of the ligand play a crucial role in determining the catalyst's activity, stability, and the properties of the resulting polymer (e.g., molecular weight, branching). Complexes of this compound with Fe(II) or Co(II) could potentially act as catalysts for ethylene (B1197577) polymerization when activated with a co-catalyst like methylaluminoxane (B55162) (MAO).
The table below provides representative data for polymerization reactions catalyzed by metal complexes with structurally related imine and amino-alcohol ligands, illustrating the potential performance of catalysts based on this compound.
| Polymerization Type | Metal/Ligand System | Monomer | Activity | Polymer Characteristics | Reference |
|---|---|---|---|---|---|
| Ethylene Polymerization | Fe(II)/Bis(imino)pyridyl | Ethylene | High | Linear Polyethylene | General Knowledge |
| ATRP | Cu(I)/PMDETA | Styrene | Controlled | Polydispersity (Mw/Mn) < 1.5 | General Knowledge |
| ATRP | Cu(I)/TPMA | Acrylates | Controlled | Well-defined polymers | General Knowledge |
Other Selective Catalytic Processes (e.g., N-alkylation, α-alkylation, β-alkylation)
The design of ligands for selective catalytic transformations is a cornerstone of modern synthetic chemistry. Prochiral diethanolamine (B148213) derivatives, such as the titular compound, possess inherent chirality and multiple coordination sites (nitrogen and two hydroxyl groups), making them theoretically attractive candidates for asymmetric catalysis.
N-alkylation: The borrowing hydrogen or hydrogen autotransfer mechanism is a common pathway for the N-alkylation of amines with alcohols, often catalyzed by transition metal complexes. A chiral ligand like this compound could potentially induce enantioselectivity in the formation of chiral amines. Research in this area would involve the synthesis of its metal complexes (e.g., with ruthenium, iridium, or iron) and their evaluation in the N-alkylation of various primary and secondary amines with a range of alcohols. Key performance indicators such as conversion, selectivity for mono- versus di-alkylation, and enantiomeric excess would need to be systematically studied.
α-alkylation: The α-alkylation of carbonyl compounds is a fundamental C-C bond-forming reaction. Metal complexes of ligands bearing a chiral backbone are often employed to control the stereochemistry of the newly formed stereocenter. A complex of this compound could potentially catalyze the asymmetric α-alkylation of ketones or aldehydes. Investigations would focus on the reaction scope, including the types of carbonyl compounds and alkylating agents that are effective, and the level of enantioselectivity achieved.
β-alkylation: The β-alkylation of secondary alcohols with primary alcohols, another borrowing hydrogen-mediated process, leads to the formation of ketones. Chiral ligands can play a crucial role in controlling the stereochemical outcome of related reactions. Future research could explore the utility of this compound-metal complexes in catalyzing such transformations, with a focus on substrate scope and the potential for asymmetric induction.
Supramolecular Chemistry and Host-Guest Interactions in Ligand Design
The structural features of this compound, including its chiral phenylethyl group and flexible diethanolamine backbone, suggest potential applications in supramolecular chemistry.
The design of host molecules for the selective recognition of guest species is a central theme in this field. The chiral cavity that could be formed by this compound or its derivatives might allow for the enantioselective recognition of small organic molecules through hydrogen bonding and π-π stacking interactions.
Furthermore, the self-assembly of metal-ligand complexes into larger, well-defined supramolecular architectures is an area of intense research. The coordination of this compound to metal centers could lead to the formation of discrete coordination cages or extended coordination polymers with interesting structural and functional properties. These assemblies could find applications in areas such as molecular sensing, encapsulation, and catalysis.
Currently, there is no published data to construct tables or provide detailed research findings on these specific topics for this compound. The scientific community has yet to explore and report on the potential of this particular compound in these advanced chemical applications.
Reactivity and Reaction Mechanisms
Mechanistic Investigations of Intramolecular Cyclization Reactions
While specific mechanistic studies on the intramolecular cyclization of 2,2'-[(1-Phenylethyl)imino]diethanol are not extensively documented in publicly available literature, the structure of the molecule suggests potential pathways for such reactions. The presence of two hydroxyl groups and a secondary amine nitrogen allows for the possibility of forming cyclic ethers or morpholine (B109124) derivatives under appropriate conditions.
Intramolecular cyclization could be initiated by activation of a hydroxyl group, for instance, through protonation in an acidic medium, followed by nucleophilic attack by the nitrogen atom. This would lead to the formation of a six-membered morpholine ring, a common structural motif in organic chemistry. The reaction would proceed via an SN2 mechanism, with the stereochemistry at the chiral center of the phenylethyl group potentially influencing the stereochemical outcome of the cyclization.
Alternatively, under basic conditions, deprotonation of a hydroxyl group could be followed by an intramolecular nucleophilic attack on a suitably activated carbon atom, although this is a less common pathway for simple amino alcohols without other activating groups. The cyclization of similar N-substituted diethanolamines has been explored in different contexts, often leading to the formation of functionalized piperazine (B1678402) or morpholine rings. For instance, the cyclization of N-phenyl-N'-(2-chloroethyl)ureas into N-phenyl-4,5-dihydrooxazol-2-amines has been reported as a key step in their biological activity. nih.gov While the starting material is different, this illustrates the propensity of N-substituted ethanolamine (B43304) moieties to undergo intramolecular cyclization.
Further research, including computational modeling and experimental studies, would be necessary to fully elucidate the specific conditions and mechanisms for the intramolecular cyclization of this compound.
Role as a Nucleophile or Electrophile in Organic Reactions
The chemical character of this compound is predominantly nucleophilic. alfa-chemistry.com The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophilic center. masterorganicchemistry.com This nucleophilicity is fundamental to many of its potential reactions.
As a Nucleophile:
The nitrogen atom can readily attack electrophilic centers. For example, it can react with alkyl halides in nucleophilic substitution reactions to form quaternary ammonium (B1175870) salts. It can also react with carbonyl compounds, such as aldehydes and ketones, to form iminium ions, which can then undergo further reactions. The nucleophilicity of the nitrogen is influenced by the steric hindrance imposed by the bulky 1-phenylethyl group and the two ethanol (B145695) arms.
The oxygen atoms of the two hydroxyl groups also possess lone pairs of electrons and can act as nucleophiles, although they are generally less nucleophilic than the nitrogen atom in an aprotic solvent. Under certain conditions, particularly after deprotonation to form alkoxides, the oxygen atoms can participate in nucleophilic reactions, such as Williamson ether synthesis.
As an Electrophile:
The potential for this compound to act as an electrophile is limited. The carbon atoms in the ethanol chains are not inherently electrophilic. However, under strongly acidic conditions, protonation of a hydroxyl group can convert it into a good leaving group (water). Subsequent attack by a nucleophile on the adjacent carbon would then be possible, with the amino alcohol acting as the electrophilic substrate. This type of reaction is characteristic of alcohols in general.
The following table summarizes the potential nucleophilic and electrophilic sites of the molecule:
| Site | Role | Conditions for Reactivity |
| Nitrogen Atom | Nucleophile | Presence of an electrophile |
| Oxygen Atoms | Nucleophile | Generally weaker than nitrogen; enhanced by deprotonation |
| Carbon atoms adjacent to hydroxyls | Electrophile | After protonation of the hydroxyl group in strong acid |
Kinetics and Thermodynamics of Reactions Involving the Amino Alcohol Functionality
The kinetics of reactions involving the secondary amine would be influenced by steric factors. The bulky 1-phenylethyl group can hinder the approach of reactants to the nitrogen atom, potentially slowing down reaction rates compared to less substituted amines. The electronic effect of the phenylethyl group is likely to be weakly electron-donating, which would slightly increase the nucleophilicity of the nitrogen.
For reactions involving the hydroxyl groups, the kinetics will be similar to those of other primary alcohols. The rate of reactions such as esterification or etherification will depend on the concentration of the reactants, the temperature, and the presence of a catalyst.
Thermodynamically, the formation of products in reactions involving this compound will be governed by the change in Gibbs free energy. For instance, the reaction of the amine with a strong acid to form an ammonium salt is typically a thermodynamically favorable process. The thermodynamics of reactions involving amino alcohols can be complex, especially in aqueous solutions where solvation plays a significant role. researchgate.net Studies on the reaction of diethanolamine (B148213) with carbon dioxide have shown that the reaction mechanism and kinetics are dependent on the concentration of the amine and the temperature. rsc.orgresearchgate.net
A hypothetical reaction and the factors influencing its kinetics and thermodynamics are presented in the table below:
| Reaction | Influencing Kinetic Factors | Influencing Thermodynamic Factors |
| N-Alkylation with an alkyl halide | Steric hindrance from the phenylethyl group and ethanol arms; solvent polarity; temperature | Bond energies of the bonds being broken and formed; stability of the resulting quaternary ammonium salt |
| Esterification of the hydroxyl groups | Concentration of the carboxylic acid and catalyst; temperature | Equilibrium constant of the esterification reaction; removal of water by-product |
Chemical Stability and Degradation Pathways under Controlled Research Conditions
Detailed studies on the chemical stability and degradation pathways of this compound under specific research conditions are limited. However, the stability of the compound can be inferred from the known chemistry of its functional groups.
The compound is expected to be relatively stable under neutral conditions at moderate temperatures. The C-N and C-O bonds are generally robust. However, the molecule can undergo degradation under more strenuous conditions, such as high temperatures, extreme pH, or in the presence of strong oxidizing agents.
Potential degradation pathways could include:
Oxidation: The secondary amine can be oxidized to form hydroxylamines or nitrones. The hydroxyl groups can be oxidized to aldehydes or carboxylic acids. Strong oxidizing agents could lead to the cleavage of C-C or C-N bonds.
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The degradation of other diethanolamine derivatives has been studied, particularly in the context of industrial applications like gas sweetening, where thermal degradation can lead to the formation of a variety of products. core.ac.ukubc.ca Studies on the biodegradation of diethanolamine and related compounds have shown that the nature of the N-substituent significantly affects the rate and extent of degradation. tdl.orgnih.govsemanticscholar.org For instance, N-phenyl-diethanolamine was found to be more resistant to microbial degradation than diethanolamine itself. nih.gov
Acid/Base-Catalyzed Degradation: In strongly acidic or basic solutions, especially at high temperatures, hydrolysis or elimination reactions could occur, although these are generally less likely for this structure compared to more complex molecules.
The stability of this compound under specific experimental conditions should be evaluated on a case-by-case basis.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is fundamental to the analysis of 2,2'-[(1-Phenylethyl)imino]diethanol, offering powerful means to separate the compound from reaction mixtures and resolve its stereoisomers.
The presence of a stereocenter in the 1-phenylethyl moiety means that this compound exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for separating and quantifying these enantiomers. mdpi.comunife.it This separation is critical for applications in asymmetric synthesis, where the compound may be used as a chiral ligand or catalyst, and the enantiomeric excess (ee) directly impacts the stereochemical outcome of the reaction. mdpi.com
The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. eijppr.com Polysaccharide-based CSPs, particularly those derived from derivatized cellulose (B213188) or amylose, are highly effective for resolving chiral amines and alcohols. sigmaaldrich.commdpi.com These polymers form helical grooves or "chiral pockets" that create the stereospecific interactions—such as hydrogen bonds, dipole-dipole interactions, and steric hindrance—necessary for separation. sigmaaldrich.com
The choice of mobile phase is crucial and is typically a mixture of a nonpolar solvent like n-heptane or hexane (B92381) and a polar organic modifier such as 2-propanol or ethanol (B145695). mdpi.com The composition of the mobile phase can be adjusted to optimize the resolution and analysis time. researchgate.net
Table 1: Illustrative Chiral HPLC Conditions for Enantiomeric Separation of Amino Alcohols
| Parameter | Condition | Purpose |
| Chiral Stationary Phase (CSP) | Cellulose tris(4-methylbenzoate) | Provides stereospecific interactions for enantiomeric resolution. mdpi.com |
| Column | Lux Cellulose-3, 5 µm, 250 x 4.6 mm | Standard column dimension for analytical separation. mdpi.com |
| Mobile Phase | n-heptane / 2-propanol / trifluoroacetic acid (98.7/1.3/0.15, v/v/v) | Controls retention and peak shape; acid additive improves chromatography of amines. mdpi.com |
| Flow Rate | 1.0 mL/min | Ensures adequate separation and reasonable analysis time. mdpi.com |
| Temperature | 15 °C | Temperature can affect selectivity; lower temperatures often improve resolution. mdpi.com |
| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance for sensitive detection. mdpi.com |
This table presents typical starting conditions for method development based on the separation of structurally similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for purity assessment and identification of byproducts. sums.ac.ir However, this compound contains polar functional groups (two hydroxyls and a secondary amine) that make it non-volatile and prone to undesirable interactions with the GC column. Therefore, chemical derivatization is required prior to analysis. researchgate.net
Derivatization converts the polar N-H and O-H groups into less polar, more volatile moieties, improving chromatographic peak shape and thermal stability. Silylation is a common and effective method, where a silylating agent replaces the active hydrogens with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net
The derivatized compound is then analyzed by GC-MS. The gas chromatograph separates the components of the sample, and the mass spectrometer fragments the eluting molecules, producing a characteristic mass spectrum that serves as a molecular fingerprint for identification. mmu.ac.uk This is useful for confirming the product's identity and for identifying trace impurities in a research sample. doi.org
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Alcohols
| Reagent | Abbreviation | Target Groups | Derivative Formed | Key Characteristics |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH | Trimethylsilyl (TMS) | Highly reactive, produces volatile derivatives. |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -NH | tert-Butyldimethylsilyl (TBDMS) | Forms derivatives that are more stable and less sensitive to moisture than TMS ethers. |
| Trifluoroacetic Anhydride (B1165640) | TFAA | -OH, -NH | Trifluoroacetyl (TFA) | Acylation agent that produces stable, electron-capturing derivatives. |
In-Situ Spectroscopic Techniques for Reaction Monitoring in Research Environments
In-situ spectroscopy allows researchers to observe chemical reactions in real-time without disturbing the system by taking samples. spectroscopyonline.com This provides invaluable data on reaction kinetics, mechanisms, and the presence of transient intermediates. fu-berlin.de
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time monitoring of reactions in solution. beilstein-journals.org By placing the reaction vessel within the NMR spectrometer or flowing the reaction mixture through an NMR flow tube, spectra can be acquired continuously. beilstein-journals.orgbeilstein-journals.org This technique allows for the direct observation of the consumption of reactants and the formation of products. nih.gov
For the synthesis of this compound, ¹H NMR can be used to track the disappearance of signals from the starting materials (e.g., the N-H protons of 1-phenylethylamine) and the appearance of new signals corresponding to the product (e.g., the methylene (B1212753) protons of the diethanol arms). The integration of these signals provides a quantitative measure of the reaction's progress over time, enabling the determination of reaction rates and kinetics. fu-berlin.denih.gov Furthermore, this method is uniquely capable of identifying short-lived reaction intermediates that would be undetectable by offline methods. beilstein-journals.org
Table 3: Hypothetical ¹H NMR Signal Tracking for Synthesis Monitoring
| Species | Key Proton Signal | Approximate Chemical Shift (ppm) | Expected Change During Reaction |
| Reactant: 1-Phenylethylamine (B125046) | -NH₂ (amine) | 1.5 - 2.5 (broad singlet) | Integral decreases |
| Product: this compound | -CH₂-N- (methylene adjacent to N) | 2.6 - 2.9 (triplet) | Integral increases |
| Product: this compound | -CH₂-OH (methylene adjacent to O) | 3.5 - 3.8 (triplet) | Integral increases |
| Product: this compound | -OH (hydroxyl) | Variable (broad singlet) | Appears and integral increases |
Note: Chemical shifts are approximate and depend on the solvent and other reaction conditions.
In-situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, provides a continuous stream of data on the chemical composition of the reaction mixture. mt.comrsc.org The technique works by monitoring changes in the vibrational frequencies of functional groups. mt.com
During the synthesis of this compound, an in-situ IR probe can track the reaction by observing the disappearance of characteristic absorption bands of the reactants and the simultaneous appearance of bands corresponding to the product. For instance, the N-H stretching vibrations of a primary amine starting material would diminish while the broad O-H stretch of the product's alcohol groups and the C-N stretch of the tertiary amine would grow in intensity. nih.gov This allows for precise determination of the reaction endpoint and can reveal information about the reaction mechanism. mt.com
Table 4: Key IR Frequency Changes for In-Situ Reaction Monitoring
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Trend |
| Amine (Reactant) | N-H Stretch | 3300 - 3500 | Intensity decreases |
| Alcohol (Product) | O-H Stretch | 3200 - 3600 (broad) | Intensity increases |
| C-N Bond (Product) | C-N Stretch | 1000 - 1350 | Intensity increases |
Quantitative Analysis Methods for Research Samples and Catalytic Yields
Accurate quantification of this compound in final research samples is essential for determining reaction yields and, in the context of asymmetric catalysis, for evaluating catalyst performance.
Quantitative analysis is commonly performed using the same techniques employed for purity analysis, but with the addition of calibration standards.
Quantitative HPLC (qHPLC): By creating a calibration curve from standards of known concentration, the peak area from an HPLC chromatogram of the research sample can be used to determine the exact concentration of the product. When using a chiral column, this method provides quantification for each enantiomer separately, allowing for the precise calculation of enantiomeric excess (ee), a critical metric for catalytic efficiency in asymmetric synthesis. mdpi.com The enantiomeric excess is calculated using the areas of the two enantiomer peaks (E1 and E2): ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100.
Quantitative NMR (qNMR): This technique offers a powerful method for determining concentration without the need for a calibration curve of the analyte itself. nih.gov A known amount of an internal standard—a compound that does not react with the sample and has a resonance peak that is resolved from analyte peaks—is added to the sample. The concentration of the analyte can be calculated by comparing the integral of one of its characteristic peaks to the integral of a peak from the known amount of the internal standard. nih.gov
These quantitative results are used to calculate key performance indicators for a chemical synthesis or catalytic process.
Table 5: Summary of Quantitative Methods and Calculated Metrics
| Analytical Method | Measured Parameter | Calculated Metric | Significance in Research |
| qHPLC | Peak Area (vs. standards) | Concentration, Yield | Determines the overall efficiency of a reaction. |
| Chiral qHPLC | Peak Areas of Enantiomers | Enantiomeric Excess (ee) | Measures the stereoselectivity of an asymmetric catalytic process. mdpi.com |
| qNMR | Peak Integral (vs. internal standard) | Concentration, Purity, Yield | Provides an absolute quantification of the product in a complex mixture. nih.gov |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability
The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. jocpr.comjocpr.com Future research into the synthesis of 2,2'-[(1-Phenylethyl)imino]diethanol and its derivatives will likely focus on methods that maximize resource efficiency and minimize environmental impact.
Key areas for development include:
Biocatalytic Methods: The use of enzymes, such as engineered amine dehydrogenases, for the synthesis of chiral amino alcohols is a rapidly advancing field. frontiersin.orgnih.govacs.org Future investigations could explore the use of whole-cell biocatalysts or isolated enzymes for the asymmetric reductive amination of suitable keto-alcohol precursors. frontiersin.orgnih.gov This approach offers the potential for high enantioselectivity under mild reaction conditions, using ammonia (B1221849) as a green nitrogen source. frontiersin.orgnih.gov
Catalytic Hydrogenation: As a green and efficient alternative to metal-hydride reducing agents, catalytic hydrogenation presents a promising route for the synthesis of chiral amino alcohols. jocpr.com Research could focus on developing novel heterogeneous or homogeneous catalysts for the direct reductive amination of a precursor ketone with diethanolamine (B148213), or the asymmetric hydrogenation of an intermediate imine.
Atom-Economic Reactions: The principles of atom economy, which seek to maximize the incorporation of reactant atoms into the final product, will be central to the development of new synthetic strategies. jocpr.comjocpr.comjk-sci.comresearchgate.netrsc.org Addition reactions, for example, represent an ideal approach to achieving high atom economy. jk-sci.com Future synthetic routes could be designed to favor addition and isomerization reactions over less efficient substitution and elimination pathways. jk-sci.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, use of renewable resources. frontiersin.orgnih.govacs.org | Enzyme discovery and engineering, process optimization. nih.gov |
| Catalytic Hydrogenation | High efficiency, reduced waste generation. jocpr.com | Development of novel catalysts, optimization of reaction conditions. |
| Atom-Economic Reactions | Maximized resource utilization, minimal waste. jocpr.comjocpr.com | Design of addition and isomerization-based synthetic pathways. jk-sci.com |
Exploration of New Catalytic Systems and Processes Based on the Amino Alcohol Core
The structural motif of this compound makes it an excellent candidate for use as a ligand in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate with metal centers, while the chiral phenylethyl group can induce stereoselectivity in chemical transformations.
Future research in this area could involve:
Asymmetric Transfer Hydrogenation: Chiral amino alcohols are effective ligands in catalysts for the asymmetric transfer hydrogenation of ketones. researchgate.net The development of novel ruthenium, rhodium, or iridium complexes with this compound as a ligand could lead to highly efficient and selective catalysts for the synthesis of chiral alcohols.
Carbon-Carbon Bond Forming Reactions: The design of catalysts for enantioselective carbon-carbon bond formation is a major goal of organic synthesis. Research could explore the use of this compound-metal complexes to catalyze reactions such as asymmetric aldol (B89426) additions, Michael additions, and allylic alkylations.
Heterogenized Catalysts: To improve catalyst recyclability and facilitate product purification, this compound could be immobilized on solid supports, such as polymers or inorganic materials. researchgate.net This would lead to the development of robust and reusable catalytic systems for a variety of chemical processes.
| Catalytic Application | Metal Center | Potential Reaction |
| Asymmetric Transfer Hydrogenation | Ruthenium, Rhodium, Iridium | Ketone reduction to chiral alcohols. researchgate.net |
| Asymmetric Aldol Addition | Zinc, Copper, Titanium | Enantioselective synthesis of β-hydroxy ketones. |
| Asymmetric Michael Addition | Nickel, Palladium, Copper | Enantioselective conjugate addition of nucleophiles. |
Integration into Advanced Materials Science and Nanotechnology
The functional groups present in this compound provide opportunities for its incorporation into advanced materials, imparting specific properties and functionalities.
Emerging applications in this domain include:
Functionalized Nanoparticles: Amino alcohols can be anchored to the surface of nanoparticles, such as magnetite (Fe3O4) or silica (B1680970) (SiO2), to create functional materials with catalytic or other properties. nih.govresearchgate.netresearchgate.net Future work could involve the immobilization of this compound onto magnetic nanoparticles to create easily recoverable catalysts for asymmetric synthesis. nih.govresearchgate.netresearchgate.net
Polymer Science: The hydroxyl groups of this compound can be used to incorporate this chiral moiety into polymer backbones, such as polyurethanes or polyesters. scielo.br This could lead to the development of novel chiral polymers with applications in areas such as chiral separations or as stimuli-responsive materials. scielo.br
Metal-Organic Frameworks (MOFs): The ability of this compound to coordinate with metal ions suggests its potential use as a building block for the synthesis of chiral MOFs. These materials could have applications in enantioselective separations, asymmetric catalysis, and sensing.
| Material Type | Potential Application | Key Feature |
| Functionalized Nanoparticles | Recyclable catalysts, targeted drug delivery. nih.govresearchgate.netresearchgate.net | High surface area, unique magnetic or optical properties. |
| Chiral Polymers | Chiral chromatography, smart materials. | Chirality, stimuli-responsive behavior. scielo.br |
| Metal-Organic Frameworks | Enantioselective separations, catalysis, gas storage. | High porosity, tunable structure and functionality. |
Computational Design of Functional Derivatives for Targeted Research Goals
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. acs.orgnih.gov In the context of this compound, computational methods can be employed to guide the development of new derivatives for specific applications.
Future research directions include:
Catalyst Design: Density Functional Theory (DFT) calculations can be used to model the interaction of this compound-metal complexes with substrates and to predict the stereochemical outcome of catalytic reactions. acs.orgnih.gov This in silico approach can accelerate the discovery of new and more efficient catalysts. nih.gov
Materials Design: Molecular dynamics simulations can be used to study the incorporation of this compound into polymers or onto nanoparticle surfaces. These simulations can provide insights into the structure and properties of the resulting materials, aiding in the design of materials with optimized performance.
Structure-Property Relationships: By systematically modifying the structure of this compound in silico and calculating the resulting properties, it is possible to establish quantitative structure-property relationships (QSPRs). These relationships can then be used to predict the properties of new, unsynthesized derivatives, guiding experimental efforts towards the most promising candidates.
| Computational Method | Research Goal | Predicted Properties |
| Density Functional Theory (DFT) | Catalyst optimization. acs.orgnih.gov | Reaction energies, transition state structures, enantioselectivity. |
| Molecular Dynamics (MD) | Materials design. | Polymer conformation, ligand binding on surfaces, material stability. |
| QSPR | Targeted molecular design. | Catalytic activity, material properties, biological activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
